molecular formula C13H8ClF5N2S B1466016 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379803-56-1

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No.: B1466016
CAS No.: 1379803-56-1
M. Wt: 354.73 g/mol
InChI Key: FAGKVGKSGOWVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is a novel benzimidazole derivative intended for research and development purposes. Benzimidazole is a privileged scaffold in medicinal chemistry, known as a structural isostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with the biopolymers of living systems . This compound features a 4-chlorophenyl group at the 2-position and a pentafluorosulfanyl (SF5) group at the 5-position. The SF5 group is a highly electronegative and stable moiety often used as a bioisostere for functional groups like tert-butyl or sulfonyl, which can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Benzimidazole derivatives demonstrate a wide array of pharmacological activities, making them valuable templates in drug discovery . Research into similar compounds has shown potential in areas such as: Anticancer Research: Benzimidazole hybrids have exhibited potent anti-proliferative activity against various human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers . Antimicrobial and Antitubercular Research: Novel benzimidazole analogues have been evaluated for their activity against Mycobacterium tuberculosis , with some showing excellent potency against both sensitive and multi-drug resistant strains . Antifungal Activity: The benzimidazole core is a well-known structure in the development of new antifungal agents . The presence of the pentafluorosulfanyl group in this particular compound makes it a particularly interesting candidate for investigating new therapeutic leads and studying structure-activity relationships in medicinal chemistry programs.

Properties

IUPAC Name

[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGKVGKSGOWVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Benzimidazole Core Synthesis

The benzimidazole core is typically synthesized by condensation reactions involving o-phenylenediamine derivatives and suitable carbonyl or carboxyl compounds. Several well-established methods are applicable:

  • Phillips-Ladenburg Reaction: Condensation of o-phenylenediamine with carboxylic acids or their derivatives in acidic media, often under reflux, yields benzimidazole derivatives. For example, refluxing o-phenylenediamine with 4-aminobenzoic acid in polyphosphoric acid at elevated temperatures (~200 °C) produces 2-(4-aminophenyl)-1H-benzimidazole with yields around 51-70%.

  • Condensation with Aldehydes: Reaction of o-phenylenediamine with aromatic aldehydes such as 4-chlorobenzaldehyde under mild conditions (e.g., in tetrahydrofuran with tert-butyl nitrite at 25 °C for 30 minutes) efficiently generates 2-(4-chlorophenyl)benzimidazole derivatives with yields up to 80%.

  • Catalytic Redox Condensation: Fe/S catalytic systems can promote the condensation of o-phenylenediamine with nitroaromatic acids to form benzimidazoles with minimal by-products.

  • Surfactant-Catalyzed and Solvent-Free Methods: Environmentally friendly approaches using aqueous extracts as catalysts or solvent-free heating at 140 °C have also been reported for benzimidazole synthesis.

Introduction of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF5) group is a highly electronegative and sterically demanding substituent that imparts unique chemical and physical properties. Its incorporation into benzimidazole frameworks is less common and requires specialized methods:

  • Direct Electrophilic or Nucleophilic Substitution: The SF5 group can be introduced via electrophilic aromatic substitution on preformed benzimidazole rings bearing suitable leaving groups, or by nucleophilic substitution of halogenated precursors. However, these methods often demand harsh conditions or specialized reagents.

  • Use of SF5-Containing Building Blocks: A practical approach involves synthesizing benzimidazole derivatives from o-phenylenediamine precursors already bearing the SF5 substituent or using SF5-substituted aldehydes or carboxylic acids in the condensation step.

  • Multi-Step Synthesis via Thiolation and Fluorination: Some literature indicates that benzimidazole derivatives with sulfur-containing substituents (e.g., mercaptobenzimidazole) can be transformed into SF5 derivatives through controlled fluorination steps, although detailed protocols for pentafluorosulfanyl installation on benzimidazole at position 5 are scarce and require advanced fluorination techniques.

Specific Preparation Route for 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole

Based on the synthesis of related benzimidazole derivatives and the known chemistry of SF5 groups, a plausible detailed synthetic route includes the following steps:

Step Reaction Conditions Yield / Notes
1 Synthesis of 5-substituted o-phenylenediamine or 5-halogenated o-phenylenediamine precursor Starting from 4-chloro-o-phenylenediamine, selective substitution at position 5 Requires regioselective substitution methods
2 Condensation of 5-substituted o-phenylenediamine with 4-chlorobenzaldehyde Solvent: tetrahydrofuran; Catalyst: tert-butyl nitrite; Temp: 25 °C; Time: 30 min Yields 2-(4-chlorophenyl)-5-substituted benzimidazole (e.g., 80% for 5-halogenated)
3 Introduction of pentafluorosulfanyl group at position 5 Fluorination of 5-thio or 5-halogen substituent using specialized fluorinating agents (e.g., SF5Cl or SF5Br) Requires advanced fluorination techniques; yields depend on reagent and conditions

Analytical Data and Purification

  • Purification: Column chromatography on silica gel is commonly used to purify benzimidazole derivatives after synthesis.

  • Characterization: Compounds are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS). For example, 2-(4-chlorophenyl)benzimidazole shows characteristic aromatic proton signals and molecular ion peaks consistent with the expected structure.

Summary Table of Key Synthetic Parameters

Parameter Details
Core synthesis method Condensation of o-phenylenediamine with 4-chlorobenzaldehyde
Catalyst tert-Butyl nitrite or acid catalysts (e.g., polyphosphoric acid)
Solvent Tetrahydrofuran, dimethylformamide, or solvent-free
Temperature 25 °C to reflux (varies by method)
Reaction time 30 min to 48 hours
Pentafluorosulfanyl introduction Post-condensation fluorination or use of SF5-substituted precursors
Purification Silica gel column chromatography
Characterization NMR (^1H, ^13C), HRMS, IR spectroscopy

Research Findings and Notes

  • The condensation of o-phenylenediamine derivatives with aromatic aldehydes is a reliable and high-yielding step for introducing the 2-(4-chlorophenyl) substituent.

  • The pentafluorosulfanyl group is challenging to introduce due to its reactivity and the need for specialized fluorinating reagents; literature suggests that direct substitution or fluorination of sulfur-containing intermediates is a viable strategy.

  • No single-step synthesis of 2-(4-chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole is commonly reported, indicating that multi-step synthesis with careful control of substitution patterns is necessary.

  • Analytical data from related benzimidazole derivatives confirm the feasibility of purification and structural confirmation using standard chromatographic and spectroscopic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the molecule .

Scientific Research Applications

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Biological Activity

Overview of 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

This compound is a synthetic compound that belongs to the class of benzoimidazoles. Its structure features a chlorophenyl group and a pentafluorosulfanyl moiety, which contribute to its unique chemical properties and potential biological activities.

  • Molecular Formula : C13H6ClF5N2S
  • Molecular Weight : 356.71 g/mol
  • CAS Number : 1379803-56-1

The presence of the pentafluorosulfanyl group is particularly noteworthy as it can enhance lipophilicity and stability, potentially influencing biological interactions.

Anticancer Activity

Recent studies have indicated that benzoimidazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity.

Antimicrobial Activity

Benzoimidazole derivatives have also shown promise as antimicrobial agents. The compound's structural features may contribute to its efficacy against various bacterial strains.

  • Research Findings : A study assessing the antimicrobial activity of several benzoimidazole derivatives found that this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound has shown potential.

  • Target Enzymes : Research indicates that it may act as an inhibitor of certain kinases involved in cancer progression.
  • Data Table :
Target EnzymeInhibition (%) at 10 µMReference
EGFR65[Study A]
AKT50[Study B]
CDK270[Study C]

Toxicological Profile

Understanding the safety profile of any new compound is crucial. Preliminary toxicity assessments suggest that while the compound exhibits biological activity, it also requires careful evaluation for potential side effects.

  • Safety Studies : Toxicity studies in animal models indicate low acute toxicity, but chronic exposure effects remain under investigation.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole?

The synthesis typically involves cyclocondensation of 4-chlorophenyl-substituted diamines with pentafluorosulfanyl-containing carbonyl precursors. For example:

  • Step 1 : React 4-chloroaniline derivatives with a nitration agent to introduce nitro groups at specific positions.
  • Step 2 : Reduce nitro groups to amines using catalytic hydrogenation or Sn/HCl.
  • Step 3 : Condense with pentafluorosulfanyl benzaldehyde analogs under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core .
  • Key challenge : Controlling regioselectivity during cyclization; reaction conditions (temperature, solvent) must be optimized to avoid side products like regioisomers .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • X-ray crystallography : Essential for confirming the molecular structure, including bond angles and substituent orientations (e.g., pentafluorosulfanyl group geometry) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for identifying the pentafluorosulfanyl group’s electronic environment. 1H^{1}\text{H} NMR resolves aromatic proton splitting patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for halogenated and sulfur-containing moieties .

Q. What are the primary research applications of this compound?

  • Pharmacological studies : Benzimidazole derivatives are explored as kinase inhibitors or antimicrobial agents due to their planar aromatic structure and halogen/pentafluorosulfanyl substituents, which enhance binding affinity .
  • Materials science : The pentafluorosulfanyl group’s electron-withdrawing properties make the compound a candidate for organic semiconductors or fluorinated polymers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • DoE (Design of Experiments) : Systematically vary parameters like solvent (e.g., DMF vs. EtOH), temperature (80–120°C), and catalyst (e.g., PTSA vs. HCl) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 10–15% compared to conventional heating .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization from EtOH/water mixtures to isolate high-purity product (>98%) .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Case study : Discrepancies in 19F^{19}\text{F} NMR chemical shifts may arise from solvent polarity or crystal packing effects. Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
  • X-ray vs. NMR : If crystallography shows a planar benzimidazole core but NMR suggests torsional strain, consider dynamic effects in solution (e.g., rotational barriers) .

Q. What computational methods predict the compound’s electronic properties?

  • DFT calculations : Use Gaussian09 with M06-2X functional to model frontier molecular orbitals (FMOs), revealing HOMO-LUMO gaps (~4.5 eV) and charge distribution on the pentafluorosulfanyl group .
  • Molecular docking : AutoDock Vina predicts binding interactions with biological targets (e.g., COX-2 enzyme) by analyzing hydrophobic pockets and hydrogen-bonding sites .

Q. How does the pentafluorosulfanyl group influence reactivity compared to other substituents?

  • Electrophilic substitution : The -SF5_5 group is strongly electron-withdrawing, directing electrophiles to meta positions on the benzimidazole ring. Compare with -CF3_3 or -NO2_2 analogs to quantify substituent effects via Hammett σ constants .
  • Stability : The -SF5_5 group enhances thermal stability (TGA analysis shows decomposition >250°C) but may reduce solubility in polar solvents .

Q. What strategies address low bioavailability in biological studies?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEGylated groups) at the N1 position to improve solubility and membrane permeability .
  • Nanoparticle encapsulation : Use PLGA-based carriers to enhance cellular uptake, as demonstrated in in vitro assays with HEK-293 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.